molecular formula C24H30N6O2 B14969739 (4-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)(furan-2-yl)methanone

(4-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B14969739
M. Wt: 434.5 g/mol
InChI Key: JFTWKCYCTFVTIG-UHFFFAOYSA-N
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Description

1-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and a piperazine moiety

Preparation Methods

The synthesis of 1-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the cyclohexyl and piperazine groups. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole intermediate is then coupled with cyclohexyl bromide in the presence of a base to form the cyclohexyl-tetrazole compound.

    Final Assembly: The cyclohexyl-tetrazole compound is then reacted with furan-2-carbonyl chloride and piperazine under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the tetrazole or piperazine rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.

Scientific Research Applications

1-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-(FURAN-2-CARBONYL)PIPERAZINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: Due to its unique structural features, the compound is explored for use in the design of novel materials with specific electronic and mechanical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential therapeutic mechanisms.

Mechanism of Action

The mechanism of action of 1-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-(FURAN-2-CARBONYL)PIPERAZINE stands out due to its unique combination of structural features. Similar compounds may include:

    Tetrazole Derivatives: Compounds containing the tetrazole ring, which are often studied for their biological activities.

    Cyclohexyl Compounds: Molecules with cyclohexyl groups, known for their stability and versatility in chemical reactions.

    Piperazine Derivatives: Compounds with piperazine moieties, widely used in medicinal chemistry for their pharmacological properties.

The uniqueness of 1-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-(FURAN-2-CARBONYL)PIPERAZINE lies in its specific combination of these structural elements, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N6O2

Molecular Weight

434.5 g/mol

IUPAC Name

[4-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C24H30N6O2/c1-18-8-6-9-19(2)21(18)30-23(25-26-27-30)24(11-4-3-5-12-24)29-15-13-28(14-16-29)22(31)20-10-7-17-32-20/h6-10,17H,3-5,11-16H2,1-2H3

InChI Key

JFTWKCYCTFVTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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